molecular formula C12H12ClN3O B14198467 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol CAS No. 920512-14-7

2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol

Cat. No.: B14198467
CAS No.: 920512-14-7
M. Wt: 249.69 g/mol
InChI Key: CWHAUWSYJFSZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group and a chloropyridinylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the chlorination of 2-aminopyridine to form 2-chloropyridine. This intermediate is then reacted with formaldehyde and 2-aminophenol under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol is unique due to the presence of both the phenol and chloropyridinylaminomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

920512-14-7

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-[[(2-chloropyridin-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12ClN3O/c13-12-6-9(3-4-15-12)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16)

InChI Key

CWHAUWSYJFSZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC(=NC=C2)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.